

Timepidium Bromide (CAS 35035-05-3): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Timepidium Bromide	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical, pharmacological, and pharmacokinetic properties of **Timepidium bromide**. It includes available data on its mechanism of action, experimental observations, and methodologies for its study.

Physicochemical Properties

Timepidium bromide is a quaternary ammonium anticholinergic agent. Its fundamental physicochemical characteristics are summarized in the table below.

Property	Value	Source(s)
CAS Number	35035-05-3	[1][2][3][4]
Molecular Formula	C17H22BrNOS2	[1][2][5][6]
Molecular Weight	400.4 g/mol	[1][2][5]
Melting Point	198-200 °C	[1][4][7]
Solubility	Soluble in DMSO	[7]
Appearance	Colorless crystals	[1]

A hydrated form, **Timepidium Bromide** Hydrate (CAS 116383-38-1), is also known, with a molecular formula of C₁₇H₂₄BrNO₂S₂ and a molecular weight of 418.4 g/mol .[8]



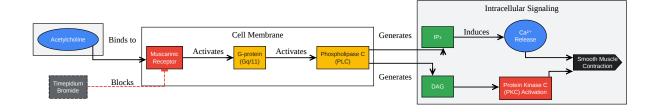
Pharmacological Properties

Timepidium bromide functions as a peripherally acting anticholinergic agent, specifically a muscarinic receptor antagonist.[2][9][10] Its quaternary nitrogen structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2]

Mechanism of Action

The primary mechanism of action of **Timepidium bromide** is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells and other tissues.[10] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to smooth muscle relaxation, particularly in the gastrointestinal tract.[3][10] This antispasmodic effect makes it effective in treating conditions characterized by visceral spasms.[9][11]

The signaling pathway for muscarinic receptor activation, which is inhibited by **Timepidium bromide**, is depicted below.



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Caption: Muscarinic receptor signaling pathway and the inhibitory action of **Timepidium bromide**.

In Vitro and In Vivo Effects

Studies in animal models have demonstrated the effects of **Timepidium bromide** on various smooth muscle tissues and secretions:



- Gastrointestinal Motility: In dogs, Timepidium bromide inhibits both spontaneous and bethanechol-induced motility of the gastrointestinal tract. Its potency is comparable to atropine and greater than hyoscine-N-butylbromide.[5]
- Gallbladder: It exhibits an inhibitory effect on gallbladder motility similar to atropine and hyoscine-N-butylbromide.[5]
- Urinary Bladder: The inhibitory effect on spontaneous urinary bladder motion is somewhat weaker than that of atropine and hyoscine-N-butylbromide.[5]
- Gastric Acid Secretion: Timepidium bromide inhibits bethanechol-induced gastric acid secretion more potently than hyoscine-N-butylbromide but less potently than atropine.[5]
- Salivary, Pancreatic, and Biliary Secretion: It has a much weaker inhibitory effect on salivary secretion compared to atropine and little significant effect on pancreatic and biliary secretions in rats.[5]

Pharmacokinetic Profile

The pharmacokinetic properties of **Timepidium bromide** have been described qualitatively. It is absorbed orally, undergoes first-pass metabolism in the liver, and is excreted via the kidneys. [10] The quaternary ammonium structure suggests that its absorption may be limited.

Experimental Protocols

Detailed, standardized protocols for the evaluation of **Timepidium bromide** are not readily available in the public domain. However, based on the known pharmacology of muscarinic receptor antagonists, the following experimental designs are applicable.

Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of **Timepidium bromide** to muscarinic receptors.

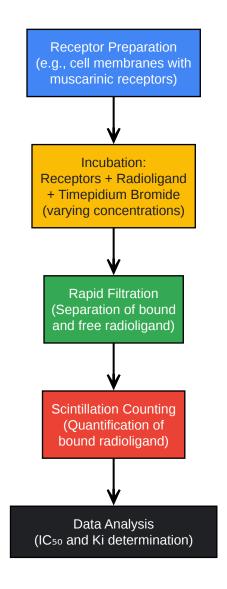
Objective: To determine the inhibition constant (Ki) of **Timepidium bromide** for muscarinic receptor subtypes.

Methodology:



- Receptor Preparation: Cell membranes expressing specific human muscarinic receptor subtypes (e.g., M1, M2, M3) are prepared from cultured cell lines (e.g., CHO, HEK293).
- Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
- Competitive Binding:
 - A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled **Timepidium bromide**.
 - Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., atropine).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC₅₀ value (concentration of **Timepidium bromide** that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.





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Caption: General workflow for a competitive radioligand receptor binding assay.

Isolated Smooth Muscle Contraction Assay (General Protocol)

This ex vivo assay assesses the functional antagonist activity of **Timepidium bromide** on smooth muscle tissue.

Objective: To determine the potency of **Timepidium bromide** in inhibiting agonist-induced smooth muscle contraction.

Methodology:

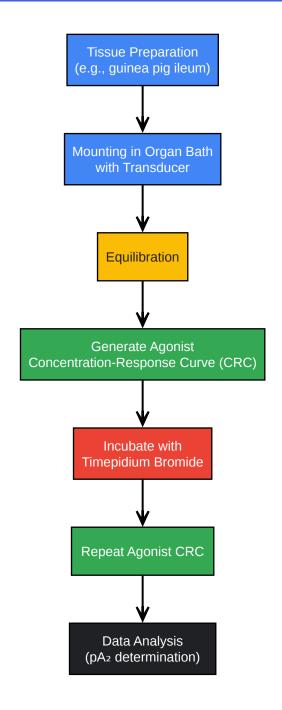
Foundational & Exploratory





- Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Transducer Setup: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.
- Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
- Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a
 muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile
 response.
- Antagonist Incubation: The tissue is washed and then incubated with a specific concentration
 of **Timepidium bromide** for a defined period.
- Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of **Timepidium bromide**.
- Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of **Timepidium bromide** is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.





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Caption: Workflow for an isolated smooth muscle contraction assay.

Conclusion

Timepidium bromide is a peripherally acting muscarinic receptor antagonist with established antispasmodic properties, particularly in the gastrointestinal tract. While its basic physicochemical and pharmacological profiles are documented, there is a notable lack of



publicly available, detailed quantitative data on its receptor subtype selectivity and pharmacokinetics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these properties and better characterize the therapeutic potential of this compound. Further research is warranted to elucidate the specific binding affinities and a complete pharmacokinetic profile to support its continued development and clinical application.

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